

Fabricating Low-Dielectric-Constant Films from 6FAP: Application Notes and Protocols

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Compound of Interest

Compound Name:	2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
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This document provides detailed application notes and experimental protocols for the fabrication of low dielectric constant (low-k) films using hexafluoro-2-propanol-substituted aromatic polymers (6FAP), primarily focusing on polyimides derived from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). These materials are of significant interest in microelectronics and other advanced applications requiring high-performance insulators.

Introduction

The relentless miniaturization of microelectronic devices necessitates the use of interlayer dielectric materials with low dielectric constants to mitigate signal delay, crosstalk, and power dissipation.^[1] Fluorinated polyimides, particularly those incorporating the hexafluoroisopropylidene (6F) group, have emerged as promising candidates due to their excellent thermal stability, mechanical properties, and inherently low dielectric constants. The introduction of bulky, fluorine-containing groups like the $-\text{C}(\text{CF}_3)_2-$ moiety disrupts polymer chain packing, thereby increasing free volume and reducing the overall dielectric constant.^{[1][2]} This document outlines the synthesis of 6FAP-based polyimides and the subsequent fabrication of thin films via spin-coating and thermal curing.

Experimental Protocols

Synthesis of Poly(amic acid) (PAA) Precursor

The synthesis of 6FAP-based polyimides is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide in the second step.

Protocol 2.1.1: Synthesis of 6FDA-ODA Poly(amic acid)

This protocol describes the synthesis of a common 6FAP-based polyimide precursor using 6FDA and 4,4'-oxydianiline (ODA).

Materials:

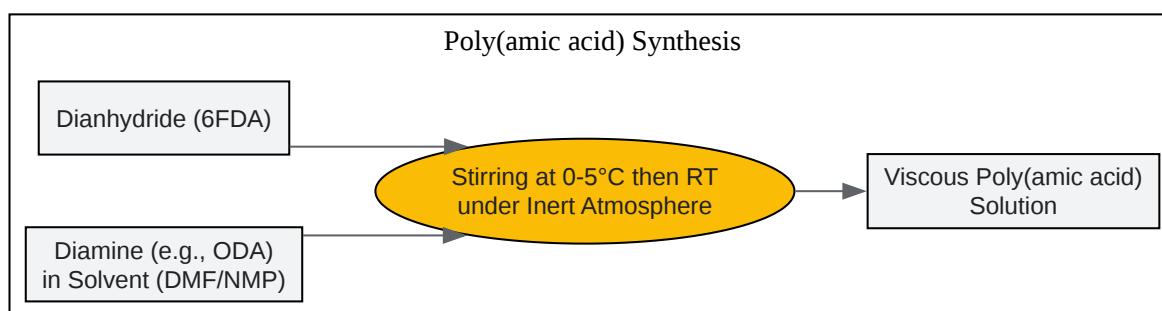
- 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
- 4,4'-oxydianiline (ODA)
- N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
- Argon or Nitrogen gas
- Ice bath

Procedure:

- In a dried three-neck flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve a stoichiometric amount of ODA in anhydrous DMF (or NMP) to achieve a desired solids content (typically 10-20 wt%).
- Cool the diamine solution to 0-5 °C using an ice bath.
- Gradually add an equimolar amount of 6FDA powder to the stirred diamine solution over 1-2 hours to control the reaction exotherm.
- After the complete addition of 6FDA, remove the ice bath and continue stirring the reaction mixture at room temperature for 8-24 hours under an inert atmosphere.[\[3\]](#)

- The completion of the reaction is indicated by a significant increase in viscosity, yielding a clear, viscous poly(amic acid) solution.
- The PAA solution can be stored in a refrigerator before use.

Diagram 2.1.1: Poly(amic acid) Synthesis Workflow



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Caption: Workflow for the synthesis of poly(amic acid) precursor.

Fabrication of Low-k Polyimide Films

The synthesized PAA solution is then used to cast thin films, which are subsequently converted to the final polyimide through a thermal curing process.

Protocol 2.2.1: Spin-Coating of Poly(amic acid) Films

Spin-coating is a widely used technique to produce uniform thin films on various substrates.[\[4\]](#)

Materials and Equipment:

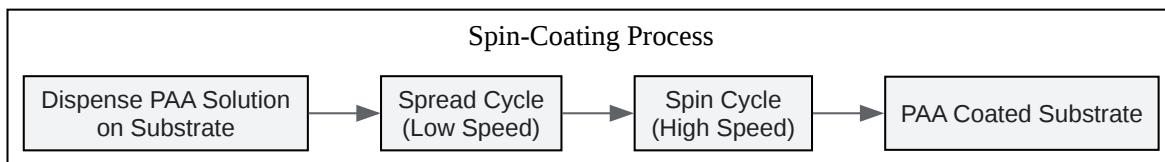
- Poly(amic acid) solution
- Substrates (e.g., silicon wafers, glass slides)
- Spin coater

- Pipette or syringe with a filter

Procedure:

- Ensure the substrate is clean and dry. A common cleaning procedure involves sonication in acetone, followed by isopropanol, and then drying with a nitrogen gun.
- Place the substrate on the spin coater chuck and ensure it is centered.
- Dispense an appropriate amount of the PAA solution onto the center of the substrate. The volume will depend on the substrate size and desired film thickness.
- Start the spin coater. A typical two-step process is employed:
 - Spread Cycle: A low spin speed (e.g., 500 rpm) for a short duration (e.g., 10 seconds) to evenly distribute the solution across the substrate.
 - Spin Cycle: A higher spin speed (e.g., 1000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.[4]
- After the spin cycle, the substrate with the PAA film is carefully removed from the spin coater.

Diagram 2.2.1: Spin-Coating Process



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Caption: General workflow for the spin-coating of PAA films.

Protocol 2.2.2: Thermal Imidization of Poly(amic acid) Films

Thermal imidization involves heating the PAA film to elevated temperatures to induce cyclodehydration, converting the amic acid linkages to imide rings.

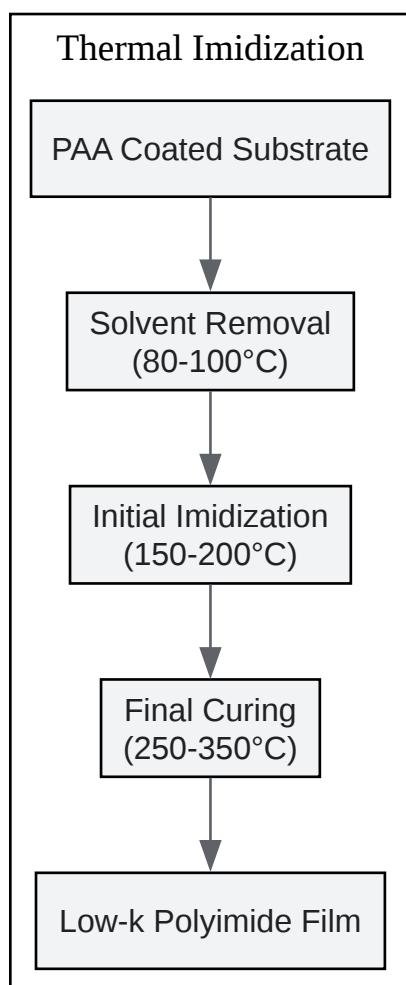
Equipment:

- Programmable oven or hot plate with controlled temperature ramping.
- Inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Procedure:

- Place the PAA-coated substrate in the oven or on the hot plate.
- A multi-step curing process is typically employed to ensure gradual solvent removal and complete imidization without causing film defects. A representative thermal curing profile is as follows:
 - Step 1 (Solvent Removal): Heat to 80-100 °C and hold for 30-60 minutes to slowly evaporate the solvent.
 - Step 2 (Initial Imidization): Ramp the temperature to 150-200 °C and hold for 30-60 minutes.
 - Step 3 (Final Curing): Ramp the temperature to 250-350 °C and hold for 1-2 hours to ensure complete imidization.[5][6]
- After the final curing step, allow the film to cool down slowly to room temperature to minimize thermal stress.

Diagram 2.2.2: Thermal Imidization Process



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Caption: Multi-step thermal imidization profile for PAA films.

Data Presentation

The dielectric properties of 6FAP-based polyimide films are highly dependent on the chemical structure of the monomers used. The following tables summarize the dielectric and other relevant properties of various 6FDA-based polyimides.

Table 3.1: Dielectric Properties of 6FDA-Based Polyimide Films

Dianhydride	Diamine	Dielectric Constant (k) at 1 MHz	Dissipation Factor (tan δ) at 1 MHz	Reference
6FDA	ODA	2.8 - 3.0	~0.002	[2]
6FDA	HFBAPP	2.78	0.00687	[7]
6FDA	3,3'-ODA	~2.7	-	[1]
6FDA	HFBODA	2.63 (at 10 GHz)	0.00372 (at 10 GHz)	[8]

Table 3.2: Thermal and Mechanical Properties of Selected 6FDA-Based Polyimides

Polymer	Glass Transition Temperatur e (Tg) (°C)	5% Weight Loss Temperatur e (Td5) (°C)	Tensile Strength (MPa)	Elongation at Break (%)	Reference
6FDA-HFBODA	240	521	-	-	[8]
FAPI-100	346.3 - 351.6	544.1 - 612.3	up to 326.7	up to 43.2	[9]
50%HFBAPP /50%ODA//P MDA	351	540	72	17.32	[10]

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the fabrication and characterization of low dielectric constant films from 6FAP-based polyimides. The synthesis of the poly(amic acid) precursor followed by spin-coating and a carefully controlled thermal imidization process allows for the creation of high-quality thin films with desirable dielectric, thermal, and mechanical properties. The choice of diamine monomer in conjunction with 6FDA dianhydride offers a versatile platform for tuning the final properties of the polyimide films to meet the specific requirements of various advanced applications.

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